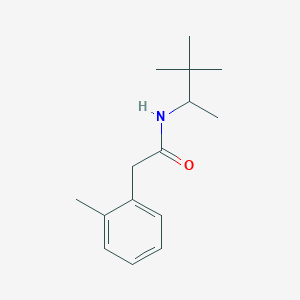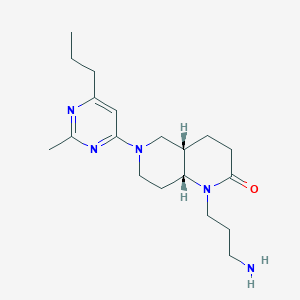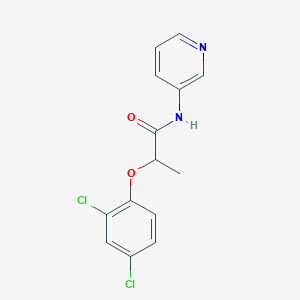
2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide, also known as tianeptine, is a pharmaceutical compound that has gained attention due to its potential therapeutic effects. Tianeptine was first discovered in the 1960s and has since been used as an antidepressant in several countries.
Mecanismo De Acción
Tianeptine's mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. Tianeptine has been shown to increase the uptake of serotonin in the brain, which may contribute to its antidepressant effects. Additionally, 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide has been shown to modulate the activity of glutamate receptors, which may play a role in its anxiolytic effects.
Biochemical and Physiological Effects
Tianeptine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of corticosterone, which is a stress hormone that can contribute to the development of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tianeptine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of antidepressants and anxiolytics. Additionally, 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide has been shown to have low toxicity and few side effects in animal studies.
However, there are also limitations to using this compound in lab experiments. Tianeptine has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have a biphasic dose-response curve, which means that its effects can vary depending on the dose used.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide. One area of interest is the potential use of this compound in the treatment of PTSD. Several studies have shown that this compound can reduce symptoms of PTSD in animal models, and there is growing interest in studying its potential therapeutic effects in humans.
Another area of interest is the potential use of this compound in the treatment of opioid addiction. Tianeptine has been shown to reduce the symptoms of opioid withdrawal in animal studies, and there is growing interest in studying its potential use as a treatment for opioid addiction in humans.
Conclusion
In conclusion, this compound is a well-studied compound with potential therapeutic effects for depression, anxiety, and PTSD. Its mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. Tianeptine has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for research on this compound, including its potential use in the treatment of PTSD and opioid addiction.
Métodos De Síntesis
Tianeptine can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 2-methylbenzylamine to form 2-(2-methylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. The resulting compound is then treated with 2,2-dimethylpropanoyl chloride to form 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide.
Aplicaciones Científicas De Investigación
Tianeptine has been studied for its potential therapeutic effects on depression, anxiety, and post-traumatic stress disorder (PTSD). Several studies have shown that 2-(2-methylphenyl)-N-(1,2,2-trimethylpropyl)acetamide can improve mood and reduce anxiety symptoms in individuals with depression and anxiety disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal studies.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-6-7-9-13(11)10-14(17)16-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIACOKKWIVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)


![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)

![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5344384.png)
![3-(5-methyl-2-thienyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5344403.png)
![methyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5344410.png)